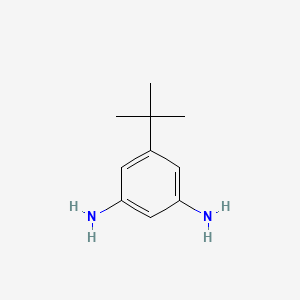

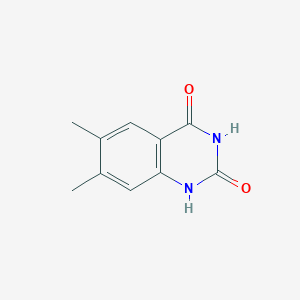

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Vue d'ensemble

Description

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential as a useful tool in various fields, including biochemistry and pharmacology. The purpose of

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Synthesis Methods : A study by Ramazani and Rezaei (2010) introduced an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, which can be related to the chemical structure of interest. This method involves using (N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid, and aromatic aldehyde, offering an alternative approach to synthesize fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

Alternative Routes for Synthesis : Palazzo, Baiocchi, and Picconi (1979) investigated the synthesis of aryl-1,2,4-oxadiazolecarbaldehydes, including compounds similar to 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde. They explored several synthesis routes, starting from chloromethyl and dichloromethyl derivatives (Palazzo, Baiocchi, & Picconi, 1979).

Applications in Biological Research

Antitubercular and Antioxidant Activities : A study by Prathap et al. (2014) synthesized novel oxadiazole derivatives, including structures with a chlorophenyl group. These compounds displayed significant antitubercular activity against Mycobacterium tuberculosis, although their antioxidant activities were found to be lower (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

Antifungal Properties : Dutta, Goswami, and Kataky (1986) synthesized new aroyl hydrazones and 2,5‐disubstituted‐1,3,4‐oxadiazoles, demonstrating their potential in antifungal applications. The synthesized compounds were evaluated for fungitoxic properties against specific fungal species (Dutta, Goswami, & Kataky, 1986).

Photophysical and Electrochemical Properties

- Fluorescence and Semiconductor Properties : Sravanthi and Manju (2015) synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases, exhibiting high fluorescence quantum yield and significant photophysical properties. These findings suggest potential applications in organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as ionophores and reduce the ability of ATP synthase to function optimally .

Biochemical Pathways

Similar compounds, such as 1,3,4-oxadiazole derivatives, have been shown to interact with various enzymes and proteins that contribute to cancer cell proliferation . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability .

Result of Action

Related compounds, such as cccp, cause the gradual destruction of living cells and death of the organism . They cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Action Environment

It is known that environmental processes such as biotransformation or transfer between compartments can substantially influence the isomeric composition of organic pollutants . This could potentially apply to the compound .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMKDKLUCMAKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502909 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73217-76-2 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73217-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1610964.png)

![3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1610965.png)

![2-[2-Oxo-2-(1-piperidinyl)ethoxy]benzaldehyde](/img/structure/B1610971.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1610975.png)

![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)